molecular formula C11H16N6O2 B4327952 N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE

Cat. No.: B4327952
M. Wt: 264.28 g/mol
InChI Key: FKTPWWTYKXDULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE is a chemical compound with a unique structure that combines a benzyl group with a tetrazole ring. This compound has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE typically involves the reaction of 2-ethoxy-3-methoxybenzylamine with a tetrazole derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine
  • N-(2-ethoxy-3-methoxybenzyl)-1-octanamine
  • N-(2-ethoxy-3-methoxybenzyl)-1-phenylethanamine

Uniqueness

N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE is unique due to its combination of a benzyl group with a tetrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-N-[(2-ethoxy-3-methoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c1-3-19-10-8(5-4-6-9(10)18-2)7-13-17-11(12)14-15-16-17/h4-6,13H,3,7H2,1-2H3,(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTPWWTYKXDULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE
Reactant of Route 2
Reactant of Route 2
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE
Reactant of Route 3
Reactant of Route 3
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE
Reactant of Route 4
Reactant of Route 4
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE
Reactant of Route 5
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE
Reactant of Route 6
N-(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)-N-(2-ETHOXY-3-METHOXYBENZYL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.